1-(3-(4-(4-Acetylphenyl)piperazine-1-carbonyl)azetidin-1-yl)-2-(2-fluorophenoxy)ethanone
Description
Properties
IUPAC Name |
1-[3-[4-(4-acetylphenyl)piperazine-1-carbonyl]azetidin-1-yl]-2-(2-fluorophenoxy)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O4/c1-17(29)18-6-8-20(9-7-18)26-10-12-27(13-11-26)24(31)19-14-28(15-19)23(30)16-32-22-5-3-2-4-21(22)25/h2-9,19H,10-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCVJAZROMIDPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CN(C3)C(=O)COC4=CC=CC=C4F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-(4-(4-Acetylphenyl)piperazine-1-carbonyl)azetidin-1-yl)-2-(2-fluorophenoxy)ethanone is a synthetic derivative that incorporates several pharmacologically relevant moieties, including piperazine and azetidine. This article reviews its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be summarized as follows:
- Molecular Formula : C23H26N4O3
- IUPAC Name : this compound
This structure suggests multiple points of interaction with biological targets, particularly in the central nervous system and in antimicrobial activity.
The biological activity of this compound is hypothesized to arise from its interaction with various neurotransmitter receptors and enzymes. The piperazine moiety is known for modulating serotonin and dopamine receptors, which are critical in neuropharmacology. Additionally, the azetidine ring may enhance the lipophilicity of the compound, facilitating blood-brain barrier penetration.
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of piperazine have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The incorporation of an acetylphenyl group has been associated with enhanced cytotoxicity against tumor cells due to increased interactions with cellular targets.
Antimicrobial Activity
Research has demonstrated that piperazine derivatives possess antibacterial and antifungal properties. The compound's ability to inhibit bacterial growth can be attributed to its interference with bacterial protein synthesis or cell wall integrity. Preliminary findings suggest that this compound may exhibit broad-spectrum antimicrobial activity, making it a candidate for further investigation in infectious disease treatment.
Case Studies
- Antitumor Efficacy : A study evaluating the cytotoxic effects of similar piperazine derivatives on breast cancer cells reported IC50 values in the low micromolar range, indicating potent antitumor effects. The mechanism was linked to apoptosis induction via mitochondrial pathways.
- Antimicrobial Testing : In vitro assessments of related compounds showed effective inhibition against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics.
Data Tables
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of compounds similar to 1-(3-(4-(4-Acetylphenyl)piperazine-1-carbonyl)azetidin-1-yl)-2-(2-fluorophenoxy)ethanone exhibit significant antimicrobial properties. For instance, research involving novel benzophenone fused azetidinone derivatives revealed promising antibacterial and antifungal activities against various microbial strains . These findings suggest that the compound could serve as a lead molecule in developing new antimicrobial agents.
Cancer Treatment
The compound's structural components suggest potential applications in oncology. The piperazine and azetidine units are often found in anticancer drugs due to their ability to interact with biological targets effectively. For example, studies on related compounds indicate that they can be designed to inhibit specific cancer cell lines, demonstrating cytotoxic effects . The incorporation of fluorine atoms may also enhance the selectivity and potency of these compounds against cancer cells.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the interaction of this compound with various biological targets. These studies help elucidate the mechanism of action at the molecular level, providing insights into how modifications to the structure can enhance efficacy . For instance, docking analyses have shown that hydrophobic interactions are crucial for binding affinity, which is vital for drug design.
Case Studies
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Piperazine/Azetidine Derivatives
Key Structural and Functional Differences
- Azetidine vs. Piperidine/Pyrrolidine : The azetidine in the target compound introduces greater ring strain and reduced flexibility compared to six-membered piperidine derivatives (e.g., AMG 579) . This may enhance binding specificity but reduce metabolic stability.
- Fluorophenoxy Group: The 2-fluorophenoxy substituent in the target compound and ’s triazolopyrimidine derivative likely improves lipophilicity and bioavailability compared to non-fluorinated analogues (e.g., ’s benzodioxol-substituted compound) .
- Carbonyl vs. Sulfonyl Linkers : The carbonyl bridge in the target compound (vs. sulfonyl in ’s derivatives) may alter electronic properties and hydrogen-bonding capacity, affecting target engagement .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for optimizing the yield of this compound, and how can intermediates be characterized?
- Methodology : The synthesis of structurally similar piperazine-azetidine hybrids involves multi-step reactions. For example, acylation of piperazine intermediates with chloroacetic chloride under inert conditions (CH₂Cl₂, 0°C) followed by coupling with azetidine derivatives is a common approach . Yield optimization requires controlled stoichiometry (e.g., 1.2:1 molar ratio of acylating agent to piperazine) and monitoring via TLC (Rf = 0.4–0.6 in ethyl acetate/hexane). Intermediates should be purified via column chromatography (silica gel, 60–120 mesh) and characterized using ¹H/¹³C NMR. Key NMR signals for intermediates include δ ~3.5–4.1 ppm (piperazine CH₂) and δ ~7.1–7.4 ppm (fluorophenyl protons) .
Q. How can researchers validate the purity and structural integrity of this compound using analytical techniques?
- Methodology :
- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min. Retention time typically falls between 8–10 minutes .
- NMR : Key signals include δ ~2.1 ppm (acetyl CH₃), δ ~4.3 ppm (azetidine CH₂), and δ ~6.8–7.3 ppm (fluorophenoxy aromatic protons). Discrepancies in splitting patterns may indicate stereochemical impurities .
- Mass Spectrometry : ESI-MS (positive mode) should show [M+H]⁺ at m/z ~495.2 (calculated for C₂₅H₂₅FN₃O₄).
Advanced Research Questions
Q. What crystallographic strategies are effective for resolving structural ambiguities in this compound?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is critical. Crystals can be grown via slow evaporation in dichloromethane/hexane (1:2 v/v). Orthorhombic systems (space group P2₁2₁2₁) with unit cell parameters a = 7.935 Å, b = 8.461 Å, c = 19.004 Å are typical. Data collection at 291 K (Mo Kα radiation, λ = 0.71073 Å) with refinement using SHELXL-97 ensures accuracy. Key bond angles (e.g., C7—N1—C8 = 111.87°) and torsion angles (e.g., fluorophenyl ring planarity) confirm stereochemistry .
| Crystallographic Data | Values |
|---|---|
| Space group | P2₁2₁2₁ |
| a, b, c (Å) | 7.935, 8.461, 19.004 |
| V (ų) | 1275.89 |
| Z | 4 |
| Resolution (Å) | 0.84–0.90 |
Q. How can computational modeling predict the compound’s electronic properties and binding affinity?
- Methodology : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates frontier molecular orbitals. HOMO-LUMO gaps (~4.2 eV) indicate stability, while electrostatic potential maps highlight nucleophilic regions (e.g., carbonyl oxygen). Molecular docking (AutoDock Vina) against targets like serotonin receptors (5-HT₁A) shows binding energies ≤−8.5 kcal/mol, with key interactions at piperazine NH and fluorophenoxy oxygen .
Q. How should contradictory bioactivity data (e.g., varying IC₅₀ values) be analyzed in kinase inhibition assays?
- Methodology :
- Dose-Response Curves : Use 8-point dilution series (0.1–100 µM) with positive controls (e.g., staurosporine for kinases). Normalize data to DMSO controls.
- Statistical Validation : Apply Hill slope analysis (GraphPad Prism). Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays). Confirm selectivity via counter-screens against related kinases (e.g., EGFR, HER2) .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the fluorophenoxy moiety?
- Methodology : Synthesize analogs with substituents varying in electronegativity (e.g., Cl, Br, OCH₃) at the fluorophenoxy position. Assess changes in logP (HPLC-derived) and bioactivity (e.g., IC₅₀ in µM). For example:
| Substituent | logP | IC₅₀ (µM) |
|---|---|---|
| 2-F | 3.1 | 0.89 |
| 3-Cl | 3.4 | 1.52 |
| 4-OCH₃ | 2.8 | >10 |
- The 2-fluoro analog shows optimal balance of lipophilicity and potency, likely due to enhanced π-stacking in hydrophobic binding pockets .
Data Contradiction Resolution
Q. How can researchers reconcile discrepancies in reported metabolic stability (e.g., microsomal vs. hepatocyte assays)?
- Methodology :
- Microsomal Assays : Use human liver microsomes (0.5 mg/mL) with NADPH regeneration. Calculate Clint (µL/min/mg).
- Hepatocyte Assays : Primary hepatocytes (1 × 10⁶ cells/mL) provide Phase II metabolism data.
- Discrepancy Analysis : Lower stability in hepatocytes may indicate glucuronidation. Confirm via LC-MS/MS metabolite ID (e.g., glucuronide adducts at m/z +176) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
